molecular formula C10H16O B046023 Camphor CAS No. 76-22-2

Camphor

Cat. No.: B046023
CAS No.: 76-22-2
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Scientific Research Applications

Camphor has a wide range of applications in various fields:

Mechanism of Action

Target of Action

Camphor primarily targets the Transient Receptor Potential Vanilloid subtype 1 (TRPV1) and TRPV3 receptors . These receptors are heat-sensitive and play a crucial role in the sensation of heat and pain .

Mode of Action

This compound exerts its effects by activating and desensitizing these sensory nerves . When applied topically, it produces a warm sensation, exciting the sensory nerves. It then desensitizes these nerves by activating the heat-sensitive TRPV1 and TRPV3 receptors .

Biochemical Pathways

This compound is a bicyclic monoterpene ketone found widely in plants, especially Cinnamomum camphora . It is involved in the terpenoid biosynthesis pathway . The key regulatory genes involved in terpenoid biosynthesis have been identified through transcriptome analysis .

Pharmacokinetics

This compound is used topically and is also used in vaporizers to help suppress coughing . When ingested, this compound has a rapid onset of toxic effects . The FDA has ruled that no product can contain a concentration higher than 11% . This compound can be found in several nonprescription medications at lower concentrations .

Result of Action

The activation and subsequent desensitization of TRPV1 and TRPV3 receptors by this compound result in an analgesic action . This action helps to relieve minor muscle and joint pain . It also acts as a rubefacient, causing localized vasodilation, which gives feelings of comfort and warmth . When applied gently on the skin, it acts as an anti-pruritic agent, creating a feeling of coolness, and relieves itching .

Action Environment

This compound is isolated from the wood of the this compound laurel tree, Cinnamomum camphora, common in China, Taiwan, and Japan . It is isolated by passing steam through the pulverized wood and condensing the vapors . The smoke of this compound crystal or this compound incense sticks can be used as an environmentally-friendly mosquito repellent . Recent studies have indicated that this compound essential oil can be used as an effective fumigant against red fire ants, as it affects their attacking, climbing, and feeding behavior .

Safety and Hazards

Camphor can be toxic in large doses. Ingesting this compound or applying it to broken skin can lead to this compound poisoning, which can cause symptoms such as nausea, confusion, seizures, and in severe cases, even death . High doses of this compound, either inhaled or on the skin, can also be risky. They can cause skin irritation or seizures .

Biochemical Analysis

Biochemical Properties

Camphor plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is involved in the biosynthesis of terpenoids, a class of organic compounds that includes many important biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used for the treatment of pruritic skin diseases, fibrous tissue inflammation, neuralgia, and influenza .

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine. The synthesis involves several steps, including the conversion of α-pinene to camphene, followed by isomerization to isobornyl acetate, hydrolysis to isoborneol, and finally oxidation to this compound . The oxidation of isoborneol to this compound can be achieved using bleach containing sodium hypochlorite under controlled temperature conditions to prevent the formation of byproducts .

Industrial Production Methods: Traditionally, this compound is obtained by steam distillation of the wood of the this compound tree. The steam carrying the this compound is cooled to form a solid, which is then purified by sublimation . This method has been used for centuries and remains a significant source of natural this compound.

Types of Reactions:

    Oxidation: this compound can be oxidized to camphoric acid using strong oxidizing agents.

    Reduction: this compound can be reduced to borneol or isoborneol using reducing agents like sodium borohydride.

    Substitution: this compound can undergo halogenation reactions, where halogens replace hydrogen atoms in the molecule.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

Camphor is similar to other terpenoid ketones such as fenchone and thujone. it is unique in its strong aroma and its wide range of applications. Other similar compounds include:

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Mechanism of Action

Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor.
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Record name CAMPHOR
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
Name
d-camphor
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
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70 g
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
100 mL
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0 (± 1) mol
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solvent
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Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
49%

Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1.5 L
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Yield
96%

Synthesis routes and methods IV

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Three
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113 g
Type
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphor
Reactant of Route 2
Camphor
Reactant of Route 3
Camphor
Reactant of Route 4
Reactant of Route 4
Camphor
Reactant of Route 5
Camphor
Reactant of Route 6
Camphor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.